2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20165026
InChI: InChI=1S/C23H19ClN2OS2/c24-16-10-12-17(13-11-16)26-22(27)20-18-8-4-5-9-19(18)29-21(20)25-23(26)28-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2
SMILES:
Molecular Formula: C23H19ClN2OS2
Molecular Weight: 439.0 g/mol

2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC20165026

Molecular Formula: C23H19ClN2OS2

Molecular Weight: 439.0 g/mol

* For research use only. Not for human or veterinary use.

2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C23H19ClN2OS2
Molecular Weight 439.0 g/mol
IUPAC Name 2-benzylsulfanyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C23H19ClN2OS2/c24-16-10-12-17(13-11-16)26-22(27)20-18-8-4-5-9-19(18)29-21(20)25-23(26)28-14-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9,14H2
Standard InChI Key KBNXJBFLGAIPOF-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold, with a benzylsulfanyl group at position 2 and a 4-chlorophenyl moiety at position 3. The molecular formula is C₂₃H₁₉ClN₂OS₂, with a molecular weight of 439.0 g/mol . The saturated cyclohexane ring in the tetrahydrobenzothiophene segment reduces aromaticity, potentially enhancing solubility compared to fully aromatic analogs.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₁₉ClN₂OS₂
Molecular Weight439.0 g/mol
IUPAC Name2-benzylsulfanyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydrobenzothiolo[2,3-d]pyrimidin-4-one
SMILESC1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC=CC=C5
InChIKeyKBNXJBFLGAIPOF-UHFFFAOYSA-N

The SMILES string confirms the connectivity: a tetrahydrobenzothiophene fused to a pyrimidinone ring, with substituents at positions 2 and 3 .

Synthetic Pathways

Key Synthetic Strategies

The compound is synthesized via multi-step heterocyclization, as inferred from methods for related benzothieno[2,3-d]pyrimidinones :

  • Core Formation: Cyclocondensation of 2-aminobenzothiophene derivatives with carbonyl reagents (e.g., urea or thiourea) under acidic conditions to form the pyrimidinone ring.

  • Substituent Introduction:

    • Step 1: Alkylation at position 3 using 4-chlorobenzyl bromide in the presence of K₂CO₃ in acetone .

    • Step 2: Thioetherification at position 2 via nucleophilic displacement with benzyl mercaptan .

Optimization Challenges

  • Regioselectivity: Competing alkylation at N1 vs. N3 of the pyrimidinone ring requires careful control of reaction temperature and base strength .

  • Purification: The compound’s low solubility in polar solvents necessitates crystallization from dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

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